![molecular formula C10H13N7O2 B2873841 4-N-(3-imidazol-1-ylpropyl)-5-nitropyrimidine-4,6-diamine CAS No. 306290-83-5](/img/structure/B2873841.png)
4-N-(3-imidazol-1-ylpropyl)-5-nitropyrimidine-4,6-diamine
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Overview
Description
Imidazole compounds, which include “4-N-(3-imidazol-1-ylpropyl)-5-nitropyrimidine-4,6-diamine”, are a class of organic compounds with a five-membered ring structure containing two nitrogen atoms . They have been studied for their potential applications in various fields, including medicinal chemistry .
Synthesis Analysis
While the specific synthesis process for “4-N-(3-imidazol-1-ylpropyl)-5-nitropyrimidine-4,6-diamine” is not available, similar compounds have been synthesized through various methods. For instance, new derivatives of lappaconitine, an alkaloid, were prepared from lappaconitine–isoxazolidine hybrids by reductive and oxidative opening of isoxazolidine rings .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray single crystal structure analysis and density-functional theory (DFT) computations .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the inhibition of certain proteins. For example, one compound works by inhibiting the activity of Bruton’s tyrosine kinase (BTK), a protein crucial in B-cell receptor signaling.Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives are known for their broad spectrum of antimicrobial properties. The compound’s structure suggests potential efficacy against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The tube dilution method can be employed to determine its antimicrobial potential, using reference drugs like ciprofloxacin for comparison .
Anticancer Activity
The presence of the imidazole ring makes it a candidate for anticancer research. It could be synthesized as an analog of existing anticancer complexes, such as ruthenium-based compounds, to evaluate its in vitro antiproliferative activity against various human cancer cell lines. Studies have shown that similar structures can induce apoptosis, increase ROS formation, and cause cell cycle arrest .
Drug Synthesis
As a core structure in many drugs, this compound could be used to synthesize new pharmaceuticals with improved properties. Its imidazole moiety is a key feature in drugs like omeprazole and pantoprazole, which are used to treat conditions like acid reflux .
Mechanism of Action
The mechanism of action for similar compounds often involves the inhibition of certain proteins. For example, one compound works by inhibiting the activity of Bruton’s tyrosine kinase (BTK), a protein crucial in B-cell receptor signaling.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-N-(3-imidazol-1-ylpropyl)-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N7O2/c11-9-8(17(18)19)10(15-6-14-9)13-2-1-4-16-5-3-12-7-16/h3,5-7H,1-2,4H2,(H3,11,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDYUIIBLIVPRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCNC2=NC=NC(=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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